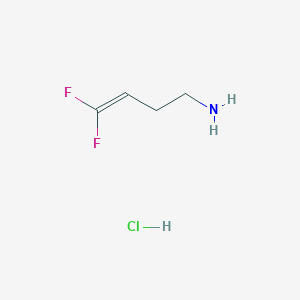
4,4-Difluorobut-3-en-1-aminehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Difluorobut-3-en-1-amine hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. It is characterized by the presence of two fluorine atoms attached to a butene backbone, along with an amine group and a hydrochloride salt. This compound is of interest due to its unique chemical properties and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often involve the use of difluoromethylation reagents and catalysts to achieve the desired product .
Industrial Production Methods
Industrial production of 4,4-difluorobut-3-en-1-amine hydrochloride may involve large-scale difluoromethylation processes. These processes are optimized for high yield and purity, often utilizing advanced catalytic systems and continuous flow reactors to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
4,4-Difluorobut-3-en-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluorobutene oxides, while reduction can produce difluorobutylamines .
Scientific Research Applications
4,4-Difluorobut-3-en-1-amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,4-difluorobut-3-en-1-amine hydrochloride involves its interaction with molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s reactivity and binding affinity to specific targets. The amine group allows for interactions with various biological molecules, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 4,4-Difluoroadamantan-1-amine hydrochloride
- 2,3-Dichlorohexafluoro-2-butene
- Difluoromethylated compounds
Uniqueness
4,4-Difluorobut-3-en-1-amine hydrochloride is unique due to its specific structural features, such as the position of the fluorine atoms and the presence of an amine group. These characteristics differentiate it from other similar compounds and contribute to its distinct chemical and biological properties .
Properties
Molecular Formula |
C4H8ClF2N |
|---|---|
Molecular Weight |
143.56 g/mol |
IUPAC Name |
4,4-difluorobut-3-en-1-amine;hydrochloride |
InChI |
InChI=1S/C4H7F2N.ClH/c5-4(6)2-1-3-7;/h2H,1,3,7H2;1H |
InChI Key |
CPNLJANBZPNPOX-UHFFFAOYSA-N |
Canonical SMILES |
C(CN)C=C(F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


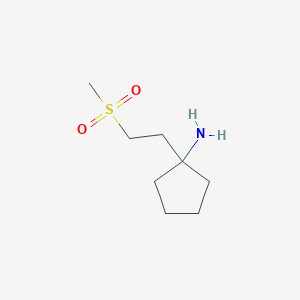
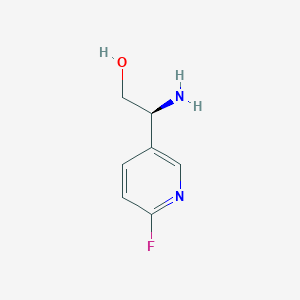
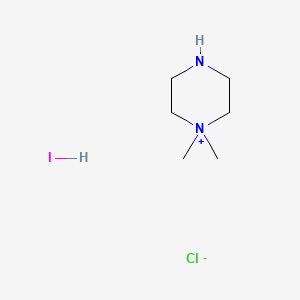


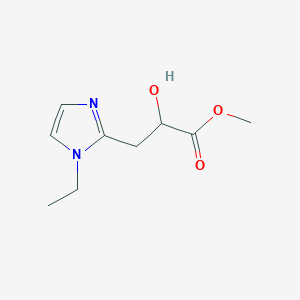
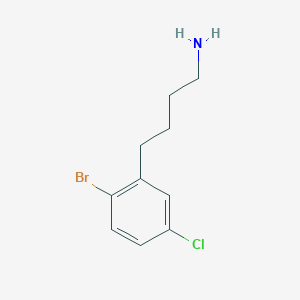
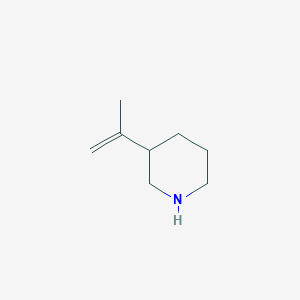
![Methyl2-amino-6-oxaspiro[3.4]octane-2-carboxylatehydrochloride](/img/structure/B13603861.png)
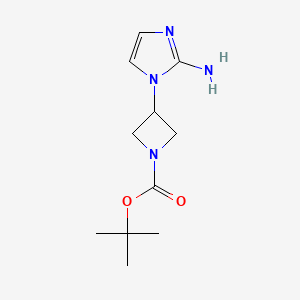
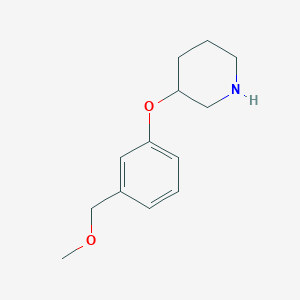
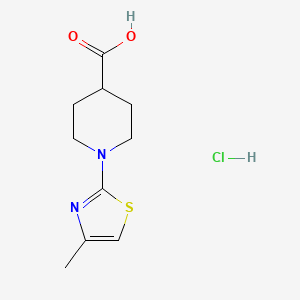

![(2R*,3R**)-2-[(4-chlorophenyl)formamido]-3-methylpentanoicacid](/img/structure/B13603892.png)
